molecular formula C4H8O3S B142793 1,4-Butane sultone CAS No. 1633-83-6

1,4-Butane sultone

Cat. No.: B142793
CAS No.: 1633-83-6
M. Wt: 136.17 g/mol
InChI Key: MHYFEEDKONKGEB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4-Butane sultone is a sulfo-alkylating agent that primarily targets hydrophobic compounds possessing nucleophilic functional groups . These include hydroxy groups, as in the case of β-cyclodextrin, and amino groups, as in the case of polymethine dyes . The compound introduces the sulfobutyl group (–(CH2)4–SO3−) into these targets .

Mode of Action

The mode of action of this compound involves the introduction of the sulfobutyl group into hydrophobic compounds possessing nucleophilic functional groups . This results in the formation of derivatives where the sulfobutyl group is present as a neutral sodium salt . This significantly increases the water solubility of the derivatives .

Biochemical Pathways

The biochemical pathways affected by this compound involve the functionalization of hydrophobic compounds. For instance, it plays a pivotal role in the functionalization of single-walled carbon nanotubes (SWCNTs), which are incorporated into cross-linked composite electrolyte membranes for fuel cell applications .

Pharmacokinetics

Given its use in increasing the water solubility of hydrophobic compounds , it can be inferred that these properties would be influenced by this characteristic.

Result of Action

The result of this compound’s action is the increased water solubility of hydrophobic compounds . This is achieved through the introduction of the sulfobutyl group into these compounds . In the context of fuel cell applications, this process significantly enhances the mechanical properties and performance of the fuel cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pressure. For instance, the synthesis of this compound from 4-chlorobutan-1-ol proceeds particularly efficiently when heated with high-boiling, water-immiscible solvents in which 1,4-butane-sultone dissolves and is thereby protected from hydrolysis in the aqueous medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butane sultone can be synthesized starting from 4-chlorobutan-1-ol. The sodium salt of 4-hydroxybutan-1-sulfonic acid is obtained with sodium sulfite. This salt is then converted with strong acids, such as hydrochloric acid, into the very hygroscopic 4-hydroxybutanesulfonic acid, which is cyclized to this compound under elimination of water . The cyclization process can be efficiently carried out in aqueous solution when heated with high-boiling, water-immiscible solvents like 1,2-dichlorobenzene or diethylbenzene .

Industrial Production Methods

In industrial settings, this compound is produced by adding 4-chlorobutanol and sodium sulfite solution into an alcohol solvent, heating to reflux for six hours, and then acidifying with hydrochloric acid. The resulting 4-hydroxybutanesulfonic acid undergoes flash evaporation dehydration at a vacuum degree of 1-8 mmHg and a temperature of 130-165°C to obtain industrial-grade this compound . Further purification involves fractionating under reduced pressure to achieve high-purity this compound .

Comparison with Similar Compounds

1,4-Butane sultone is unique due to its ability to introduce the sulfobutyl group into hydrophobic compounds, significantly increasing their water solubility . Similar compounds include:

    1,3-Propane sultone: Another sultone used for similar sulfonation reactions but with different ring size and reactivity.

    1,2-Ethanedisulfonic acid: Used in sulfonation but lacks the cyclic structure of this compound.

This compound stands out due to its specific applications in green chemistry and fuel cell technology, where it enhances the performance and stability of various materials .

Properties

IUPAC Name

oxathiane 2,2-dioxide
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InChI

InChI=1S/C4H8O3S/c5-8(6)4-2-1-3-7-8/h1-4H2
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InChI Key

MHYFEEDKONKGEB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCS(=O)(=O)OC1
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Molecular Formula

C4H8O3S
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DSSTOX Substance ID

DTXSID4061836
Record name 1,4-Butane sultone
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Molecular Weight

136.17 g/mol
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Physical Description

Liquid, Clear faintly brownish-yellow liquid; [MSDSonline]
Record name 1,2-Oxathiane, 2,2-dioxide
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Record name 1,4-Butane sultone
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CAS No.

1633-83-6
Record name Butane sultone
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Record name 1(4)-butanesultone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4-butane sultone?

A1: this compound has the molecular formula C4H8O3S and a molecular weight of 136.17 g/mol.

Q2: What spectroscopic data is available to characterize this compound?

A: Researchers commonly employ techniques like FTIR, 1H NMR, and 13C NMR to characterize the structure of this compound and its derivatives. [, , , , ]

Q3: Is this compound compatible with various materials?

A: this compound demonstrates compatibility with a range of materials, enabling its use in modifying polymers, synthesizing surfactants, and functionalizing nanomaterials. [, , , , , , ]

Q4: What is known about the stability of this compound under different conditions?

A: While this compound generally exhibits stability under various conditions, its reactivity needs consideration. For instance, it undergoes ring-opening reactions with nucleophiles like amines and alcohols. [, , , , ]

Q5: How is this compound used in organic synthesis?

A: this compound acts as a key reagent for introducing sulfobutyl groups into molecules. This modification finds application in synthesizing various compounds, including surfactants, ionic liquids, and functional polymers. [, , , , , ]

Q6: Can you elaborate on the reaction of this compound with amines?

A: this compound readily reacts with primary and secondary amines, leading to ring-opening and the formation of zwitterionic sulfobetaines. [, , ]

Q7: What are the advantages of using this compound in synthesizing ionic liquids?

A: Utilizing this compound allows for the incorporation of a sulfonate group, resulting in ionic liquids with unique properties. For instance, these ionic liquids can function as solvents and catalysts in organic reactions. [, ]

Q8: Has this compound been used to modify nanomaterials?

A: Yes, researchers have successfully employed this compound to functionalize nanomaterials like graphitic carbon nitride. This functionalization introduces sulfonic acid groups, enabling their use as heterogeneous catalysts. []

Q9: How does this compound contribute to the development of proton exchange membranes (PEMs)?

A: this compound is utilized in synthesizing sulfonated polymers that act as PEMs. These membranes find application in fuel cells due to their proton conductivity. [, ]

Q10: Can you explain the role of this compound in preparing telechelic polymers?

A: By reacting with polymers like poly(butylene terephthalate), this compound introduces sulfonated chain ends, resulting in telechelic ionomers with modified thermal properties. []

Q11: How does this compound impact the properties of lignin-based materials?

A: Modifying lignin with this compound enhances its solubility in water and introduces sulfonic acid groups. These modified lignins can then function as dispersants for carbon nanotubes, improving their processability. []

Q12: Are there any safety concerns associated with this compound?

A: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that this compound is classified as a potential mutagen and requires careful handling. []

Q13: What about the environmental impact of this compound?

A: Limited information is available on the environmental fate and ecotoxicological effects of this compound. Further research is necessary to understand its impact and develop sustainable practices. []

Q14: What are some potential future directions for research on this compound?

A: Future research can explore its applications in developing new materials, improving catalytic processes, and designing environmentally friendly synthetic methods. Additionally, a deeper understanding of its toxicological profile and environmental fate is crucial. []

Q15: Are there any known alternatives to this compound for its various applications?

A: While this compound is widely used, exploring alternative reagents with similar reactivity but potentially improved safety and environmental profiles is an active area of research. []

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